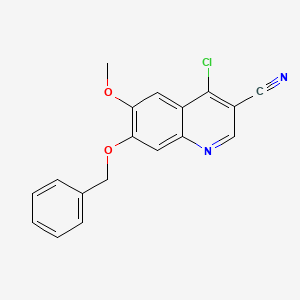
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Cat. No. B1289288
Key on ui cas rn:
214476-99-0
M. Wt: 324.8 g/mol
InChI Key: YVPONOUVXOCATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06297258B1
Procedure details


A stirred suspension of 0.54 g of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile in 10 ml of methylene chloride was cooled to 0° C. To this was added 10 ml of boron trichloride (1M in methylene chloride). The mixture darkened as it warmed to room temperature and a solid precipitated out. After stirring for 1 hour, no further reaction was observed. The solid (unreacted starting material) was filtered off, the remaining solution was cooled to 0° C. and quenched by the dropwise addition of methanol. Following evaporation of the solvent, the residue was dissolved in methylene chloride/methanol/acetone. Purification of this residue was carried out using silica gel chromatography, eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride, to provide 0.075 g of 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile as a yellow solid, dec >245° C.; mass spectrum (electrospray, m/e) M+H 235.2.
Quantity
0.54 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:21])=[C:14]([C:19]#[N:20])[CH:15]=[N:16]2)=[CH:11][C:10]=1[O:22][CH3:23])C1C=CC=CC=1.B(Cl)(Cl)Cl>C(Cl)Cl>[Cl:21][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:22][CH3:23])[CH:11]=2)[N:16]=[CH:15][C:14]=1[C:19]#[N:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C2C(=C(C=NC2=C1)C#N)Cl)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid precipitated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
no further reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid (unreacted starting material) was filtered off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the remaining solution was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the dropwise addition of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation of the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene chloride/methanol/acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of this residue
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)OC)O)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.075 g | |
| YIELD: CALCULATEDPERCENTYIELD | 19.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
